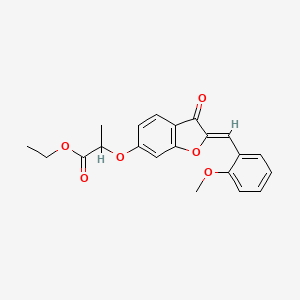
(Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a benzofuran core structure, which is a type of aromatic organic compound . It also seems to have a methoxybenzylidene component, which is a type of Schiff base .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds have been synthesized through cyclization reactions . For instance, a related compound was synthesized from (l)-serine through a reaction with MeI/K2CO3 in Me2CO .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, a related compound was found to have a pyrazolyl ring exhibiting an envelope shape . The pyrazolyl ring has a betaine character with opposite charges on N1 and N2 atoms .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Pyran Derivatives Synthesis : A study by J. Mérour and F. Cossais (1991) investigated reactions involving 3-Oxo-2,3-dihydrobenzofuran, a compound structurally related to (Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate. They found that it reacts with ethyl 2-cyano-3-ethoxypropenoate and methyl 2-cyano-3-methoxypropenoate, leading to compounds with potential applications in the synthesis of pyran derivatives (J. Mérour & F. Cossais, 1991).
Catalysis
- Catalytic Decomposition : Research by Seizo Tamagaki and Isao Hatanaka (1976) involved dibenzylselenonium cyano(methoxycarbonyl)methylide, a compound with some structural similarities. They observed its catalytic decomposition by thioamides, yielding selenide and tetra-substituted ethylene, suggesting potential catalytic applications (Seizo Tamagaki & Isao Hatanaka, 1976).
Crystal Structure Analysis
- Crystallography of Similar Compounds : A 2012 study by Hong-qiang Liu et al. focused on Dabigatran etexilate tetrahydrate, which shares some structural features with the compound . This research provides insights into crystal structure analysis which can be relevant for understanding the physical and chemical properties of similar compounds (Hong-qiang Liu et al., 2012).
Synthetic Applications
Synthesis of Schiff Bases and Metal Complexes : A study by N. Turan and K. Buldurun (2018) on the synthesis and characterization of Schiff bases and their metal complexes provides insights into the potential for synthesizing similar complexes involving this compound (N. Turan & K. Buldurun, 2018).
Molecular Interactions in Crystal Packing : Research by Zhenfeng Zhang, Yanbo Wu, and Guisheng Zhang (2011) on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which shares some structural elements, highlights the importance of nonhydrogen bonding interactions in crystal packing. This study could provide a foundation for understanding the molecular interactions and stability of similar compounds (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-(2-methoxybenzylidene) hydrazine-1-carbothioamide, have been tested as corrosion inhibitors of mild steel
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets (eg, metal surfaces) and cause significant reduction in the corrosion rate of steel . This indicates that the compound might form a protective layer on the metal surface, preventing further corrosion.
Biochemical Pathways
The compound’s potential role as a corrosion inhibitor suggests that it might interfere with the electrochemical processes that lead to corrosion .
Result of Action
Similar compounds have been shown to significantly reduce the corrosion rate of steel , suggesting that this compound might have a similar effect.
Action Environment
The action environment of this compound is likely to influence its efficacy and stability. For instance, the corrosion inhibition efficiency of similar compounds has been shown to increase with the concentration of the compound . Other environmental factors, such as temperature, pH, and the presence of other chemicals, might also affect the compound’s action.
Propiedades
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-21(23)13(2)26-15-9-10-16-18(12-15)27-19(20(16)22)11-14-7-5-6-8-17(14)24-3/h5-13H,4H2,1-3H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNMMAZQABVEAD-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

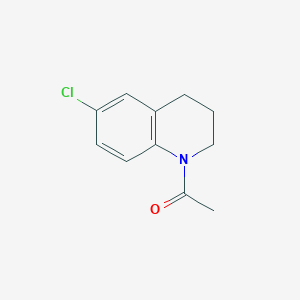
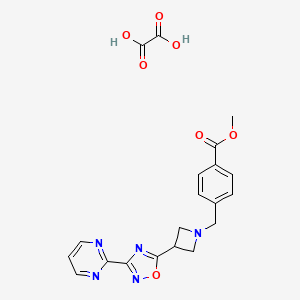
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2996056.png)
![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)
![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)
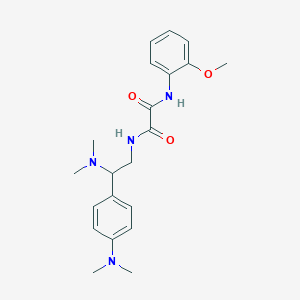
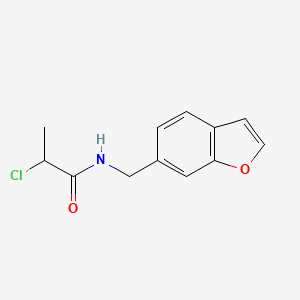
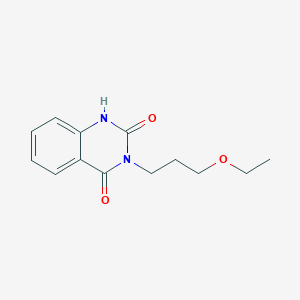

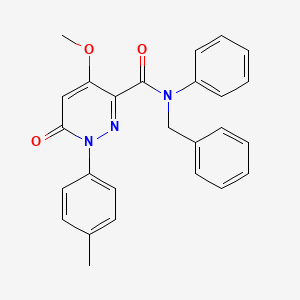
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2996068.png)
![2-[(3-chloro-2-methylphenyl)amino]-N-[2-(diethylamino)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2996069.png)
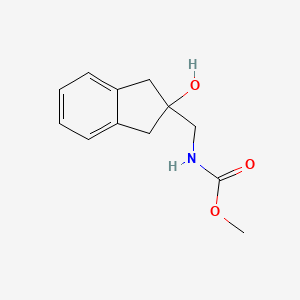
![N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2996072.png)